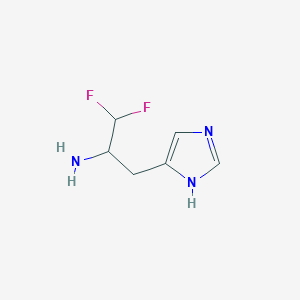![molecular formula C9H10N2OS B12818791 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core with a methoxymethylthio substituent Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzimidazole.
Thioether Formation: The benzimidazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the methoxymethylthio derivative.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxymethylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole derivatives without the methoxymethylthio group.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Pathways: It may interfere with cellular pathways involved in cell division and growth, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzimidazole: Lacks the methoxymethyl group, making it less soluble in organic solvents.
2-(Methylthio)benzimidazole: Similar structure but without the methoxy group, affecting its reactivity and biological activity.
2-(Ethoxymethylthio)benzimidazole: Contains an ethoxy group instead of a methoxy group, influencing its chemical properties.
Uniqueness
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the methoxymethylthio group, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10N2OS |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
2-(methoxymethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) |
Clave InChI |
HAJFYQAWOYHPOO-UHFFFAOYSA-N |
SMILES canónico |
COCSC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


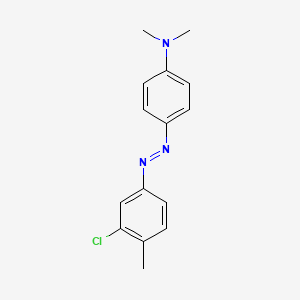
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)


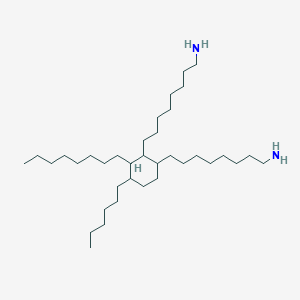

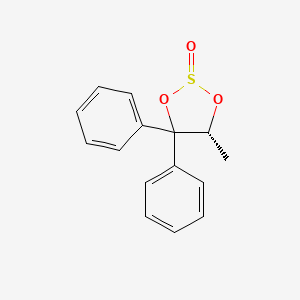
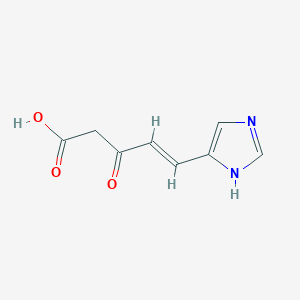


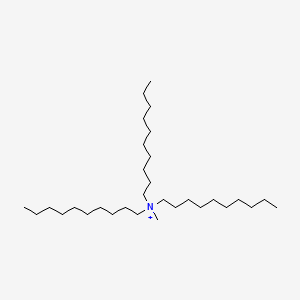
![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)
